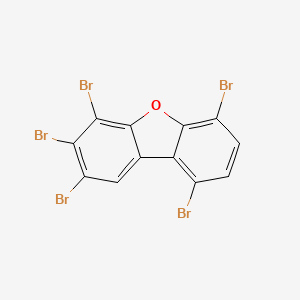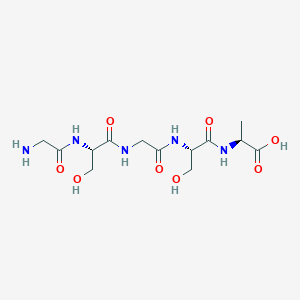
2,2,4-Trimethylpentan-3-yl 2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethylpentan-3-yl 2-methylpropanoate is an organic compound with the molecular formula C12H24O3. It is also known by its IUPAC name, (1-hydroxy-2,4,4-trimethylpentan-3-yl) 2-methylpropanoate . This compound is a type of ester, which is a class of organic compounds derived from carboxylic acids and alcohols.
Métodos De Preparación
The synthesis of 2,2,4-Trimethylpentan-3-yl 2-methylpropanoate typically involves the esterification reaction between 2,2,4-trimethylpentane-1,3-diol and 2-methylpropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and it is carried out under reflux conditions to drive the reaction to completion . Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
2,2,4-Trimethylpentan-3-yl 2-methylpropanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into its corresponding alcohol and carboxylic acid.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst, typically an acid or base.
Aplicaciones Científicas De Investigación
2,2,4-Trimethylpentan-3-yl 2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The ester is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,4-Trimethylpentan-3-yl 2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in enzymatic reactions, the ester may act as a substrate that is converted into other products through catalytic processes. The pathways involved can vary widely based on the specific context of its use .
Comparación Con Compuestos Similares
2,2,4-Trimethylpentan-3-yl 2-methylpropanoate can be compared with other esters such as:
2,2,4-Trimethylpentane-1,3-diol diisobutyrate: This compound is similar in structure but contains two ester groups.
2,2,4-Trimethylpentane-1,3-diol monoester: This compound has a similar backbone but only one ester group.
Isobutyl isobutyrate: This ester has a different alcohol component but a similar carboxylic acid component.
The uniqueness of this compound lies in its specific combination of the 2,2,4-trimethylpentane backbone with the 2-methylpropanoate ester group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
827043-83-4 |
|---|---|
Fórmula molecular |
C12H24O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
2,2,4-trimethylpentan-3-yl 2-methylpropanoate |
InChI |
InChI=1S/C12H24O2/c1-8(2)10(12(5,6)7)14-11(13)9(3)4/h8-10H,1-7H3 |
Clave InChI |
UMXUAGHXEIQRIY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(C)(C)C)OC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


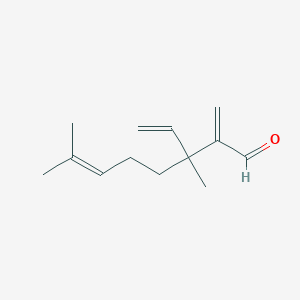

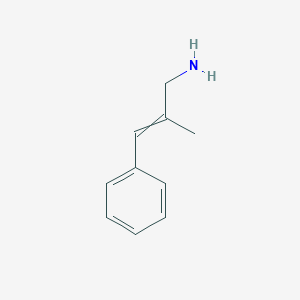

![9-Phenylpyrido[2,3-g]quinoline-4,5,10(1H)-trione](/img/structure/B14218817.png)
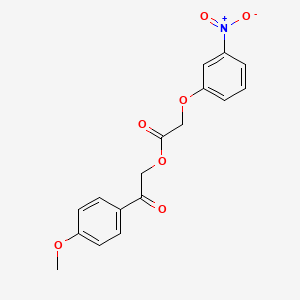
![1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14218824.png)
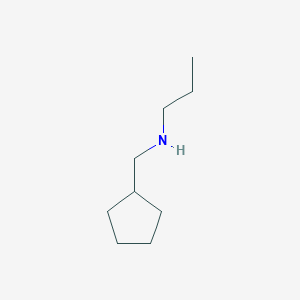
![1,3-Propanediol, 2-amino-2-[2-[4-(dodecyloxy)phenyl]ethyl]-](/img/structure/B14218829.png)
![2-(2,5-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14218842.png)
![2-Bromo-5,6-dimethylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B14218843.png)
